molecular formula C19H16N2O5 B2710314 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953206-14-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No.: B2710314
CAS No.: 953206-14-9
M. Wt: 352.346
InChI Key: XCIULNGRKKRTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via an acetamide group to a 5-(4-methoxyphenyl)isoxazole ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-23-15-5-2-12(3-6-15)17-9-14(21-26-17)10-19(22)20-13-4-7-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIULNGRKKRTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or acetonitrile.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, which may reduce the isoxazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon with hydrogen gas, or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets involved in disease processes.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like stability, reactivity, or biocompatibility.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole-Based Acetamide Derivatives

N-(4-Methoxyphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide
  • Structure : Shares the same isoxazole-acetamide backbone but lacks the benzodioxole group. Instead, the acetamide nitrogen is substituted with a 4-methoxyphenyl group.
  • Synthesis : Prepared via silver-catalyzed decarboxylative acylation, yielding 70–80% with a melting point of 160°C .
  • Key Difference : Absence of benzodioxole reduces lipophilicity compared to the target compound.
2-[[5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl]methoxy]-N-(2,5-dimethoxyphenethyl)acetamide (CAS 2636974-53-1)
  • Structure : Features a benzodioxole-isoxazole core but replaces the acetamide’s 4-methoxyphenyl group with a 2,5-dimethoxyphenethyl chain.
  • Relevance : Demonstrates how substituent modifications on the acetamide nitrogen influence solubility and target binding .

Benzodioxole-Containing Heterocycles

Quinazolinone Derivatives (e.g., Compound 11m)
  • Structure : (E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide.
  • Comparison: Replaces the isoxazole with a quinazolinone ring.
  • Properties : Higher molecular weight (455.19 g/mol) and melting point (314–317°C) due to extended conjugation .
Triazole Derivatives (e.g., Compound 7)
  • Structure : 2-(4-Hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide.
  • Comparison : Substitutes isoxazole with a triazole ring and introduces a thioacetamide linkage.
  • Synthesis : Utilizes EDC/DMAP coupling (52% yield, mp 198–200°C) .

Substituent Variations in Acetamide Moieties

N-(4-Fluorophenyl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4q)
  • Structure : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl.
  • Impact : Fluorine’s electronegativity enhances metabolic stability but reduces electron-donating effects compared to methoxy .
N-(Adamantan-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide (4s)
  • Structure : Incorporates a bulky adamantane group.

Discussion

  • Structural Flexibility : The benzodioxole moiety enhances π-π stacking interactions, while the isoxazole core contributes to hydrogen bonding. Substitutions on the acetamide nitrogen (e.g., methoxy, fluorine, adamantane) modulate solubility and target affinity .
  • Synthetic Challenges: Longer reaction times (e.g., 43 hours for quinazolinones ) and lower yields (29–60% ) are common in benzodioxole-containing compounds due to steric and electronic effects.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety which is known for its biological activity.
  • Isoxazole ring that contributes to its pharmacological properties.
  • An acetamide functional group which enhances its solubility and bioavailability.

The molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of 366.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway generally includes:

  • Formation of the isoxazole ring through cyclization reactions.
  • Coupling with benzo[d][1,3]dioxole derivatives.
  • Final acetamide formation via acylation reactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies show that derivatives with benzo[d][1,3]dioxole moieties have IC50 values in the low micromolar range against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
Cell LineIC50 (µM)Standard Drug IC50 (Doxorubicin)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of EGFR (epidermal growth factor receptor) signaling pathways and modulation of mitochondrial apoptosis proteins such as Bax and Bcl-2 .

Other Biological Activities

In addition to anticancer properties, compounds containing the benzo[d][1,3]dioxole structure have been investigated for:

  • Antimicrobial activity : Some derivatives have shown effectiveness against various bacteria and fungi.
  • Anti-inflammatory effects : The presence of the methoxy group enhances anti-inflammatory responses in preclinical models.

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : By blocking EGFR signaling, the compound may prevent tumor growth and proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cell division.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on a similar benzo[d][1,3]dioxole derivative demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses.
  • Clinical trials investigating compounds with similar structures have shown promising results in patients with advanced solid tumors.

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound, and how are reaction conditions optimized?

The synthesis involves sequential condensation and cyclization steps. Key intermediates like benzo[d][1,3]dioxol-5-yl derivatives are synthesized via Claisen-Schmidt condensations using aldehydes (e.g., 4-methoxybenzaldehyde) under reflux (18–43 hours) with stoichiometric ratios (1:6.4–1:9.5) to optimize yields (29–60%) . The isoxazole ring is formed via 1,3-dipolar cyclization using hydroxylamine and α,β-unsaturated ketones. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups, though specific protocols require validation . Purification via column chromatography (hexane/EtOAc) or recrystallization (ethanol-DMF mixtures) ensures purity >95% .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

1H/13C NMR and HRMS are essential. Benzo[d][1,3]dioxole protons appear as doublets (δ 6.75–6.95 ppm, J = 8–10 Hz), while the isoxazole proton resonates as a singlet (δ 6.40–6.60 ppm). The acetamide carbonyl (C=O) is observed at δ 168–170 ppm in 13C NMR. HRMS (ESI+) should match the theoretical mass ([M+H]+: ~409.13) within 3 ppm error. Discrepancies in splitting patterns (e.g., methoxy groups at δ 3.80–3.85 ppm) may indicate impurities, necessitating 2D NMR (HSQC, HMBC) for resolution .

Q. How is in vitro biological activity typically assessed for this compound?

Standard assays include:

  • Antiproliferative activity : MTT assays (48–72 hours) against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated using nonlinear regression .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibitors) with controls for nonspecific binding .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can low yields during the coupling of benzo[d][1,3]dioxol-5-yl intermediates be addressed?

Low yields (e.g., <30%) often result from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Using Pd(OAc)2 with Xantphos (2.5 mol%) in toluene/water (3:1) at 100°C improves cross-coupling efficiency .
  • In situ activation : HATU/DIPEA in DMF enhances amide bond formation for sterically hindered substrates (yields >70%) .
  • Solvent screening : DoE (Design of Experiments) identifies optimal polarity (e.g., DMF > dioxane) to stabilize transition states .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Molecular docking (Glide/AutoDock) : Predict binding poses to targets (e.g., NF-κB, HDACs) with docking scores <−8 kcal/mol indicating high affinity .
  • MD simulations (GROMACS) : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD <2 Å) and solvation effects .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide analogue design .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) impact metabolic stability?

  • Microsomal stability assays : Incubation with liver microsomes (human/rat) quantifies half-life (t1/2) via LC-MS. Methoxy groups improve t1/2 (>60 mins) by reducing oxidative metabolism compared to nitro derivatives .
  • CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® assays) identify interactions with CYP3A4/CYP2D6, critical for avoiding drug-drug interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and observed NMR shifts?

  • Validation via HMBC/NOESY : Confirm through-space correlations (e.g., NOE between isoxazole and methoxy protons) .
  • Solvent effects : CDCl3 vs. DMSO-d6 may cause δ 0.1–0.3 ppm variations in aromatic protons. Re-run spectra in multiple solvents .
  • DFT calculations (Gaussian) : Compare computed chemical shifts (B3LYP/6-31G**) with experimental data to identify misassignments .

Q. Why do biological activity results vary across cell lines despite structural similarity to active analogues?

  • Target heterogeneity : Isoform-specific activity (e.g., HDAC6 vs. HDAC1) requires isoform-selective assays .
  • Membrane permeability : LogP values >3.5 (calculated via ChemAxon) may reduce uptake in polar cell lines (e.g., HepG2) .
  • Off-target effects : Phosphoproteomic profiling (LC-MS/MS) identifies unintended kinase interactions .

Methodological Tables

Parameter Synthetic Optimization Characterization
Reaction Time18–43 hours (reflux) NMR (400 MHz, CDCl3/DMSO-d6)
CatalystPd(OAc)2/Xantphos (2.5 mol%) HRMS (ESI+, m/z 409.13 [M+H]+)
PurificationColumn chromatography (hexane/EtOAc) TLC Rf 0.30–0.35
Yield Range29–72% Purity (>95% by HPLC)
Computational Tool Application Key Output
AutoDock VinaBinding pose predictionDocking score (kcal/mol)
GROMACSMD simulations (100 ns)RMSD/RMSF plots
Gaussian 16DFT (chemical shift calculation)Δδ <0.3 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.